molecular formula C23H29NO4S B11416793 N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide

Cat. No.: B11416793
M. Wt: 415.5 g/mol
InChI Key: YJCWTWCICRBGQK-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an adamantane core, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, followed by oxidation to form the sulfone group.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the thiophene and adamantane derivatives under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group back to a sulfide.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution but often involve bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with specific biological targets due to its structural features.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene ring can participate in various electronic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-1-adamantanecarboxamide: Lacks the thiophene ring and sulfone group.

    N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide: Lacks the ethoxyphenyl group.

    N-(4-methoxyphenyl)-1-adamantanecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide is unique due to the combination of its adamantane core, thiophene ring, and ethoxyphenyl group. This combination imparts specific chemical properties, such as enhanced stability and potential biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C23H29NO4S/c1-2-28-21-5-3-19(4-6-21)24(20-7-8-29(26,27)15-20)22(25)23-12-16-9-17(13-23)11-18(10-16)14-23/h3-8,16-18,20H,2,9-15H2,1H3

InChI Key

YJCWTWCICRBGQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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